



# Overcoming Osimertinib Resistance: A Combination Therapy Approach with IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | IACS-13909 |           |
| Cat. No.:            | B15542888  | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard first-line treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, the development of acquired resistance to osimertinib is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4] Resistance mechanisms are diverse and can be broadly categorized as EGFR-dependent (e.g., C797S mutation) or EGFR-independent, often involving the activation of bypass signaling pathways such as the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5]

This document outlines the experimental design for a combination therapy strategy involving osimertinib and IACS-13909 (also known as BBP-398), a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[6][7][8][9] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the MAPK pathway.[6][7][8] By inhibiting SHP2, IACS-13909 can suppress MAPK signaling, a key driver of cell proliferation and survival, thereby offering a therapeutic strategy to overcome both EGFR-dependent and independent mechanisms of osimertinib resistance.[7][8][10][11] Preclinical studies have demonstrated that the combination of IACS-13909 and osimertinib leads to prolonged and more durable responses in osimertinib-sensitive tumors and induces tumor regression in osimertinib-resistant models.[7][8]





# **Signaling Pathways and Rationale for Combination**

Osimertinib effectively inhibits EGFR signaling, which is crucial for the growth of EGFR-mutant NSCLC. However, cancer cells can develop resistance by reactivating the downstream MAPK pathway through various mechanisms. **IACS-13909** targets SHP2, a key protein that acts as a central hub for signals from multiple RTKs to the MAPK pathway. The combination of osimertinib and **IACS-13909** provides a dual blockade of this critical oncogenic pathway.



Mechanism of Action: Osimertinib and IACS-13909 Combination



Click to download full resolution via product page

Caption: Dual blockade of oncogenic signaling by osimertinib and IACS-13909.



# **Experimental Design and Protocols**

A comprehensive preclinical evaluation of the **IACS-13909** and osimertinib combination therapy involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of action.

## In Vitro Studies

- 1. Cell Lines:
- · Osimertinib-Sensitive:
  - HCC827 (EGFR exon 19 deletion)
- Osimertinib-Resistant:
  - HCC827-ER1 (EGFR exon 19 deletion, acquired erlotinib/osimertinib resistance with MET amplification)[11]
  - NCI-H1975 (EGFR L858R/T790M)
  - KYSE-520 (Esophageal squamous cell carcinoma with RTK activation)[6]
  - HCC4006-OsiR (EGFR exon 19 deletion, acquired osimertinib resistance with RTK bypass signaling)[11]
- 2. Cell Viability and Proliferation Assays:
- Objective: To determine the anti-proliferative effects of IACS-13909 and osimertinib, alone and in combination.
- Methodology:
  - Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
  - $\circ$  Treat cells with a dose-response matrix of IACS-13909 (e.g., 0.01 to 10 μM) and osimertinib (e.g., 0.01 to 10 μM).



- Incubate for 72 to 120 hours.
- Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
- Calculate IC50 values and combination indices (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

### 3. Western Blot Analysis:

- Objective: To investigate the effects of the combination therapy on key signaling proteins in the MAPK pathway.
- Methodology:
  - Plate cells and treat with IACS-13909, osimertinib, or the combination for 2-24 hours.
  - Lyse cells and quantify protein concentration using a BCA assay.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe membranes with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and β-actin (as a loading control).
  - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (In Vitro)



| Cell Line    | Drug        | IC50 / GI50 (μM) | Pathway Inhibition<br>(Western Blot)        |
|--------------|-------------|------------------|---------------------------------------------|
| KYSE-520     | IACS-13909  | ~1               | Potent suppression of pERK and pMEK[9]      |
| NCI-H1975    | IACS-13909  | ~1               | Dose-dependent suppression of pERK[9]       |
| HCC4006-OsiR | IACS-13909  | Not specified    | Suppression of pERK and pMEK                |
| HCC4006-OsiR | Osimertinib | >10              | Limited effect on pERK and pMEK             |
| HCC4006-OsiR | Combination | Synergistic      | Enhanced<br>suppression of pERK<br>and pMEK |

## In Vivo Studies

- 1. Animal Models:
- Utilize immunodeficient mice (e.g., athymic nude or NSG mice).
- Establish subcutaneous xenografts by injecting 5-10 million cells (e.g., HCC827, HCC827-ER1) suspended in Matrigel.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.
- 2. Drug Formulation and Administration:
- IACS-13909: Formulate for oral administration (e.g., in 0.5% methylcellulose). Doses ranging from 70-80 mg/kg, administered daily.[9][12]
- Osimertinib: Formulate for oral administration. A common dose is 5 mg/kg, administered daily.[11][12]







- Vehicle Control: Administer the corresponding vehicle solutions to the control group.
- 3. Efficacy Assessment:
- Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blotting for pathway modulation).

Experimental Workflow (In Vivo)





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acquired resistance mechanisms to osimertinib: The constant battle PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. New study from MD Anderson and BridgeBio's Navire Pharma shows SHP2 inhibition overcomes multiple therapeutic-resistance mechanisms in lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Overcoming Osimertinib Resistance: A Combination Therapy Approach with IACS-13909]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542888#iacs-13909-and-osimertinib-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com